Mycophenolate Mofetil β-D-O-Glucuronide
Description
Mycophenolate Mofetil β-D-O-Glucuronide (MMF-β-D-O-glucuronide) is a primary metabolite of mycophenolic acid (MPA), the active immunosuppressive agent derived from mycophenolate mofetil (MMF). MMF is a prodrug hydrolyzed to MPA, which undergoes glucuronidation via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, forming phenolic (MPAG) and acyl (AcMPAG) glucuronides . MMF-β-D-O-glucuronide refers specifically to the phenolic glucuronide conjugate, a major metabolite excreted renally.
Properties
Molecular Formula |
C₂₉H₃₉NO₁₃ |
|---|---|
Molecular Weight |
609.62 |
Synonyms |
(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)4-hexenoic Acid 4-methyl-2-(4-morpholinyl)ethyl Ester β-D-O-Glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Characteristics of MMF-β-D-O-Glucuronide and Related Compounds
Pharmacokinetic Differences
- MMF-β-D-O-Glucuronide (MPAG): Formation: Hepatic UGT1A9-mediated glucuronidation . Clearance: Renal excretion (90%); enterohepatic recirculation contributes to secondary MPA peaks .
- Mycophenolic Acid Acyl-β-D-Glucuronide (AcMPAG): Formation: Minor metabolite via UGT2B7; accumulates in renal impairment . Reactivity: Forms covalent adducts with proteins, linked to gastrointestinal toxicity . Bioactivity: Weak IMPDH inhibition (IC50 ~10-fold higher than MPA) .
- Mycophenolic Acid Phenyl Glucoside: Formation: Microbial glucosidation in the intestine . Clearance: Limited systemic absorption; negligible clinical impact .
Clinical Implications
Table 2: Pharmacokinetic and Clinical Impact
Key Research Findings
- Toxicity Profile: AcMPAG’s reactivity correlates with higher rates of diarrhea and leukopenia in patients, while MPAG is generally well-tolerated .
- Drug Interactions: Ciclosporin co-administration increases AcMPAG exposure by 30%, whereas tacrolimus raises MPA levels by inhibiting UGT enzymes .
- Renal Impairment: MPAG accumulation in renal dysfunction necessitates dose adjustments to avoid toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
